Methyl 4-formylbenzimidate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl benzimidate with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around -20°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Methyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formylbenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of imidate analogs. This reactivity is due to the presence of the formyl group, which makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-formylbenzimidate hydrochloride include:
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- (S)-α-Methyl-4-nitrobenzylamine hydrochloride
Uniqueness
This compound is unique due to its specific reactivity and the presence of the formyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
66739-90-0 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(10)8-4-2-7(6-11)3-5-8;/h2-6,10H,1H3;1H |
InChI Key |
CUYKFDLXWXWAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)C=O.Cl |
Origin of Product |
United States |
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